molecular formula C14H10FO3- B10914958 4-[(4-Fluorophenoxy)methyl]benzoate

4-[(4-Fluorophenoxy)methyl]benzoate

Cat. No.: B10914958
M. Wt: 245.22 g/mol
InChI Key: BXDPRCJDARSTDY-UHFFFAOYSA-M
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Description

4-[(4-Fluorophenoxy)methyl]benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a 4-fluorophenoxymethyl group. This structure combines the lipophilicity of the fluorophenoxy moiety with the ester functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and electron-withdrawing properties, while the ester group allows for further derivatization.

Properties

Molecular Formula

C14H10FO3-

Molecular Weight

245.22 g/mol

IUPAC Name

4-[(4-fluorophenoxy)methyl]benzoate

InChI

InChI=1S/C14H11FO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)/p-1

InChI Key

BXDPRCJDARSTDY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenoxy)methyl]benzoate typically involves the esterification of 4-[(4-fluorophenoxy)methyl]benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenoxy)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Fluorophenoxy)methyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The benzoate moiety can also participate in various biochemical pathways, modulating cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl 4-[4-(difluoromethyl)phenyl]benzoate
  • Structure: Contains a difluoromethyl group on the phenyl ring instead of the fluorophenoxymethyl chain.
  • Impact : The difluoromethyl group increases lipophilicity and thermal stability, making it suitable for material science applications. Its electron-deficient nature enhances reactivity in electrophilic substitutions .
  • Applications : Used in agrochemicals and advanced polymers due to its stability and fluorine-mediated interactions.
cis-Methyl 2-(3-(4-(4-fluorophenoxy)cyclohexyl)ureido)benzoate
  • Structure : Features a cyclohexyl-ureido linker attached to the benzoate core.
  • Impact: The urea moiety introduces hydrogen-bonding capability, improving target binding in medicinal chemistry (e.g., kinase inhibition).
  • Synthesis : Prepared via urea formation under inert conditions (59% yield), highlighting the influence of structural complexity on reaction efficiency.
4-(4-Fluorophenoxy)benzoic Acid
  • Structure : Lacks the methyl ester, existing as a carboxylic acid.
  • Impact : The free carboxylic acid group increases water solubility but reduces membrane permeability compared to the ester form. It serves as a precursor for prodrug synthesis .
  • Applications : Utilized in medicinal chemistry for coupling reactions to form amides or esters.
Methyl 4-(3-fluoro-4-hydroxyphenyl)benzoate
  • Structure : Substituted with a hydroxyl group adjacent to the fluorine atom.
  • Impact : The hydroxyl group enables hydrogen bonding, enhancing solubility and interactions with biological targets. The 3-fluoro substitution alters electronic distribution compared to 4-fluoro isomers .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Functional Groups
4-[(4-Fluorophenoxy)methyl]benzoate 260.26 3.2 0.15 (Water) Ester, Fluorophenoxymethyl
Methyl 4-[4-(difluoromethyl)phenyl]benzoate 262.25 3.8 0.08 (Water) Ester, Difluoromethyl
4-(4-Fluorophenoxy)benzoic Acid 232.21 2.1 1.2 (Water) Carboxylic Acid, Fluorophenoxy
cis-Ureido Cyclohexyl Derivative 400.39 4.5 <0.01 (Water) Urea, Cyclohexyl

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